molecular formula C6H9N5 B13678412 1-(3-Pyridazinylmethyl)guanidine

1-(3-Pyridazinylmethyl)guanidine

Cat. No.: B13678412
M. Wt: 151.17 g/mol
InChI Key: NOCUCBLSJJTQDG-UHFFFAOYSA-N
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Description

1-(3-Pyridazinylmethyl)guanidine is a compound that features a guanidine group attached to a pyridazine ring. Guanidine compounds are known for their high basicity and ability to form strong hydrogen bonds, making them valuable in various biochemical and pharmaceutical applications. The pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, adds unique properties to the compound, enhancing its potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Pyridazinylmethyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the reaction of 3-pyridazinylmethylamine with a guanidylating agent such as S-methylisothiourea. The reaction is usually carried out under mild conditions, often in the presence of a base to facilitate the formation of the guanidine group .

Industrial Production Methods

Industrial production of guanidine compounds often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Transition metal-catalyzed reactions and polymer-supported guanidylation are also explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(3-Pyridazinylmethyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The guanidine group can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the pyridazine ring or the guanidine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the guanidine group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of guanidinium salts, while substitution reactions can yield various substituted guanidines .

Scientific Research Applications

1-(3-Pyridazinylmethyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Pyridazinylmethyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form strong hydrogen bonds with various biological molecules, influencing their structure and function. The pyridazine ring can interact with aromatic systems, further enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Pyridazinylmethyl)guanidine is unique due to the specific combination of the pyridazine ring and the guanidine group. This combination enhances its potential for diverse applications, particularly in medicinal chemistry and material science. The compound’s ability to form strong hydrogen bonds and interact with aromatic systems sets it apart from other guanidine derivatives .

Properties

Molecular Formula

C6H9N5

Molecular Weight

151.17 g/mol

IUPAC Name

2-(pyridazin-3-ylmethyl)guanidine

InChI

InChI=1S/C6H9N5/c7-6(8)9-4-5-2-1-3-10-11-5/h1-3H,4H2,(H4,7,8,9)

InChI Key

NOCUCBLSJJTQDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)CN=C(N)N

Origin of Product

United States

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